Cas no 1484850-27-2 (5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid)

5-Amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring both pyrazole and phenolic functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework allows for further derivatization, enabling the development of biologically active molecules. The presence of the carboxylic acid and amino groups enhances its reactivity, facilitating conjugation or modification for targeted applications. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands due to its ability to interact with biological targets. High purity and consistent quality ensure reliable performance in research and industrial processes.
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid structure
1484850-27-2 structure
商品名:5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS番号:1484850-27-2
MF:C10H9N3O3
メガワット:219.196761846542
CID:5901662
PubChem ID:82365331

5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
    • 1484850-27-2
    • EN300-1296554
    • インチ: 1S/C10H9N3O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,11H2,(H,15,16)
    • InChIKey: OEGCHCCLDXTVGO-UHFFFAOYSA-N
    • ほほえんだ: OC1C=CC(=CC=1)N1C(=C(C(=O)O)C=N1)N

計算された属性

  • せいみつぶんしりょう: 219.06439116g/mol
  • どういたいしつりょう: 219.06439116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1296554-0.05g
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
0.05g
$983.0 2023-06-06
Enamine
EN300-1296554-250mg
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
250mg
$1078.0 2023-09-30
Enamine
EN300-1296554-0.25g
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
0.25g
$1078.0 2023-06-06
Enamine
EN300-1296554-0.5g
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
0.5g
$1124.0 2023-06-06
Enamine
EN300-1296554-5.0g
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
5g
$3396.0 2023-06-06
Enamine
EN300-1296554-2.5g
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
2.5g
$2295.0 2023-06-06
Enamine
EN300-1296554-1000mg
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
1000mg
$1172.0 2023-09-30
Enamine
EN300-1296554-100mg
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
100mg
$1031.0 2023-09-30
Enamine
EN300-1296554-10000mg
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
10000mg
$5037.0 2023-09-30
Enamine
EN300-1296554-0.1g
5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
1484850-27-2
0.1g
$1031.0 2023-06-06

5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid 関連文献

5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1484850-27-2)

5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 1484850-27-2, belongs to the pyrazole class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of both amino and hydroxyl functional groups in its structure enhances its reactivity and makes it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid consists of a six-membered aromatic ring system with nitrogen atoms at positions 1 and 4, and a carboxylic acid group at position 4. The 4-hydroxyphenyl substituent at position 1 introduces additional functionality, making this compound a promising candidate for further derivatization and exploration. The compound's solubility profile, stability under various conditions, and interaction with biological targets are key factors that make it an attractive molecule for drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic pathways, inflammation, and cancer. Pyrazole derivatives have been extensively studied for their ability to modulate these pathways due to their unique structural features. Specifically, 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has shown promise in preclinical studies as a potential inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of next-generation therapeutics. The combination of the amino group, which can participate in hydrogen bonding interactions with biological targets, and the hydroxyl group, which can engage in both hydrogen bonding and hydrophobic interactions, makes this molecule highly adaptable. Researchers have leveraged these properties to design derivatives with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential biological activity. 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has been subjected to virtual screening using molecular docking techniques to identify its binding interactions with target proteins. These studies have revealed that the compound can effectively bind to active sites of enzymes such as COX-2 and 5-lipoxygenase, suggesting its utility in developing anti-inflammatory drugs.

The synthesis of 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-ketoamides, followed by functional group transformations to introduce the carboxylic acid moiety. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies that minimize waste and reduce environmental impact.

In addition to its pharmacological potential, 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has been explored for its role in material science applications. Its ability to form coordination complexes with metal ions has made it useful in designing metal-organic frameworks (MOFs) and other functional materials. These materials have applications in catalysis, gas storage, and sensing technologies.

The compound's stability under various conditions is another critical factor that influences its utility in both pharmaceutical and material science applications. Studies have shown that 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid remains stable under acidic and basic conditions, making it suitable for formulation in diverse environments. Its solubility profile also plays a significant role in determining its suitability for different applications; while it exhibits moderate solubility in polar solvents such as water and methanol, its solubility can be improved through derivatization strategies.

Future research directions for 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid include further exploration of its pharmacological properties through preclinical studies. Investigating its effects on cellular pathways and animal models will provide valuable insights into its potential as a therapeutic agent. Additionally, exploring new synthetic routes that enhance yield and scalability will be crucial for industrial applications.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. AI-driven platforms can predict the biological activity of molecules based on their structural features, allowing researchers to prioritize candidates like 5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid for further investigation. These technologies are particularly valuable for identifying novel derivatives with improved properties.

In conclusion,5-amino-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1484850-27-2) is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, make it an exciting candidate for future research. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in developing innovative therapies.

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